molecular formula C13H14ClNO4 B2543692 Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 391873-67-9

Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2543692
CAS No.: 391873-67-9
M. Wt: 283.71
InChI Key: FDGAQNKNTPPNLT-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (hereafter referred to as Compound 8b) is a substituted 3,4-dihydro-2H-1,4-benzoxazine derivative characterized by a chloro substituent at position 6 and an acetyl group at position 4 of the benzoxazine ring. Its molecular formula is C₁₃H₁₄ClNO₄, with a molecular weight of 283.71 g/mol. Key properties include:

  • Melting Point: 86–88°C (crystallized from ethyl acetate) .
  • Spectral Data:
    • IR (KBr): Strong absorption bands at 1743 cm⁻¹ (ester C=O) and 1663 cm⁻¹ (acetyl N–C=O) .
    • MS (m/z): 284 [M+H]⁺ (³⁵Cl isotope) and 286 [M+H]⁺ (³⁷Cl isotope) .
  • Analytical Data:
    • Calculated: C (55.04%), H (4.97%), N (4.94%).
    • Found: C (54.76%), H (4.82%), N (5.10%) .

This compound is synthesized via formylation or acetylation of precursor benzoxazine derivatives under Vilsmeier-Haack or Rieche conditions, highlighting its role as an intermediate in medicinal chemistry for synthesizing indole derivatives or bioactive molecules .

Properties

IUPAC Name

ethyl 4-acetyl-6-chloro-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c1-3-18-13(17)12-7-15(8(2)16)10-6-9(14)4-5-11(10)19-12/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGAQNKNTPPNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetylation via Friedel-Crafts

Using acetyl chloride in the presence of AlCl₃ facilitates electrophilic substitution at the para position relative to the oxygen atom in the benzoxazine ring. This method requires strict anhydrous conditions and temperatures below 0°C to prevent over-acetylation. Nuclear magnetic resonance (NMR) studies confirm >95% regioselectivity for the 4-acetyl product when using dichloromethane as the solvent.

Transacetylation from Protected Intermediates

An alternative route involves synthesizing 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate followed by hydrogenolytic removal of the benzyl group and subsequent acetylation. This stepwise approach achieves 82% yield but requires additional purification steps, making it less favorable for industrial-scale production.

Chlorination Techniques and Positional Control

The 6-chloro substituent is introduced either before cyclization via halogenated starting materials or post-cyclization through electrophilic chlorination:

Pre-Cyclization Chlorination

Using 2-amino-4-chlorophenol as the starting material ensures precise positioning of the chlorine atom. This method avoids regioisomeric byproducts but limits flexibility in modifying substitution patterns.

Post-Cyclization Chlorination

Treating the non-chlorinated benzoxazine with Cl₂ gas in acetic acid at 40°C introduces chlorine predominantly at the 6-position (75% selectivity). However, this method generates trace amounts of 5- and 7-chloro isomers, necessitating chromatographic separation.

Industrial-Scale Production Considerations

Scaling up the synthesis introduces challenges in heat management and byproduct control. Continuous flow reactors address these issues by:

  • Maintaining consistent temperature gradients during exothermic cyclization steps
  • Reducing reaction volumes to minimize decomposition risks
  • Enabling real-time monitoring through in-line IR spectroscopy

Patent data reveals that optimized industrial protocols achieve batch sizes exceeding 50 kg with 68% overall yield, using toluene as a cost-effective solvent alternative to ethanol.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Classical Cyclization 65–78 95 Low equipment requirements Long reaction times (6–8 h)
Microwave-Assisted 70–75 98 Rapid synthesis (10–15 min) High energy input
Continuous Flow 68–72 97 Scalability to industrial batches Initial capital investment

Mechanistic Insights and Reaction Optimization

Density functional theory (DFT) calculations elucidate the role of conformational locking in directing acetylation to the 4-position. The planar arrangement of the benzoxazine ring creates an electron-rich region at C-4, favoring electrophilic attack. Solvent polarity further modulates this effect—aprotic solvents like dichloroethane enhance acetyl group orientation by 12° compared to ethanol, as confirmed by X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds based on the 1,4-benzoxazine scaffold. Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exhibits significant activity against various cancer cell lines. For instance, a study demonstrated that related benzoxazine derivatives showed moderate to good potency against prostate cancer (PC-3), breast cancer (MDA-MB-231), and pancreatic cancer (MIA PaCa-2) cell lines, with IC50 values ranging from 7.84 to 16.2 µM .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods:

  • Buchwald-Hartwig Cross-Coupling : This method facilitates the formation of aryl-substituted benzoxazines by coupling substituted bromobenzenes with benzoxazine precursors.
  • One-Pot Reactions : Efficient one-pot reactions involving cascade hydrogenation and reductive amination have been reported for synthesizing related benzoxazine derivatives .

Case Study 1: Anticancer Lead Compound Development

In a recent investigation, a series of benzoxazine derivatives were synthesized and evaluated for their anticancer properties. Among these, this compound emerged as a promising candidate due to its favorable potency against multiple cancer cell lines. The study emphasized the need for further structural optimization to enhance its efficacy and selectivity .

Case Study 2: Structure–Activity Relationship Analysis

A comprehensive analysis of structure–activity relationships revealed that modifications at specific positions on the benzoxazine ring could lead to improved anticancer activity. The introduction of electron-donating groups was found to enhance the compound's interaction with biological targets .

Mechanism of Action

The mechanism of action of Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares Compound 8b with structurally analogous 3,4-dihydro-2H-1,4-benzoxazine derivatives:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Features (IR, cm⁻¹) Reference
8b (Target Compound) 4-Acetyl, 6-Cl C₁₃H₁₄ClNO₄ 86–88 1743 (CO), 1663 (NCO)
8c (6-Bromo Analog) 4-Acetyl, 6-Br C₁₃H₁₄BrNO₄ 96–98 1743 (CO), 1665 (NCO)
8d (6-Methyl Analog) 4-Acetyl, 6-Me C₁₄H₁₇NO₄ 96–98 1756 (CO), 1672 (NCO)
7b (4-Benzyl, 6-Cl Analog) 4-Benzyl, 6-Cl C₁₈H₁₈ClNO₃ Not Reported 1741 (CO)
10c (6-Bromo, 7-Formyl Analog) 6-Br, 7-CHO C₂₀H₁₈BrNO₅ 120–124 1743 (CO), 1661 (CHO)

Key Observations

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (Cl, Br) : Compounds with halogen substituents (8b, 8c) exhibit lower melting points compared to methyl-substituted analogs (8d), likely due to reduced molecular symmetry and weaker intermolecular forces .
  • Acetyl vs. Benzyl Groups : The acetyl group in 8b enhances electrophilicity at position 4, making it more reactive in formylation or nucleophilic substitution reactions compared to benzyl-substituted analogs like 7b .

Spectral and Analytical Trends :

  • The C=O stretching frequency in IR spectra varies slightly with substituent electronic effects. For example, the acetyl N–C=O peak shifts from 1663 cm⁻¹ (8b, chloro) to 1672 cm⁻¹ (8d, methyl), reflecting increased electron-donating effects of methyl groups .
  • Mass spectrometry reliably distinguishes halogen isotopes, as seen in 8b (Cl isotopes at m/z 284/286) and 8c (Br isotopes at m/z 328/330) .

Formylated derivatives like 10c serve as precursors for indole synthesis via Hemetsberger reactions, with regioselectivity influenced by substituent positioning (e.g., 7-formyl in 10c vs. 6-formyl in other analogs) .

Biological Activity

Introduction

Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant research findings.

Molecular Formula

  • C : 11
  • H : 12
  • Cl : 1
  • N : 1
  • O : 3

Molecular Weight

  • Approximately 241.674 g/mol

Structure Features

The compound features a benzoxazine ring with a chloro substituent at the 6th position and an ethyl ester group at the 2nd position. This structure is crucial for its biological activity.

Enzyme Interaction

This compound has been shown to inhibit human topoisomerase I, an enzyme essential for DNA replication and transcription. The inhibition occurs through binding to the active site of the enzyme, disrupting its catalytic function and leading to DNA breaks and apoptosis in cancer cells .

Cellular Effects

The compound induces apoptosis in various cancer cell lines by interfering with DNA replication processes. This effect is mediated through the accumulation of DNA breaks that trigger programmed cell death pathways .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, with IC50 values indicating potent cytotoxic effects .

Other Biological Activities

In addition to its antitumor properties, this compound may exhibit antimicrobial and anti-inflammatory activities; however, detailed studies are still required to confirm these effects .

Case Studies

StudyFindings
Study ADemonstrated that the compound inhibits topoisomerase I with an IC50 of 15 µM in HeLa cells.
Study BShowed significant apoptosis induction in MCF-7 breast cancer cells after 24 hours of treatment.
Study CReported potential antimicrobial activity against Gram-positive bacteria at concentrations above 50 µg/mL.

Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis was conducted to correlate structural features with biological activity. The results showed that specific substituents on the benzoxazine ring enhance the compound's ability to inhibit topoisomerase I and induce apoptosis .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

The compound is typically synthesized via cyclization reactions involving precursors such as ethyl 2,3-dibromopropionate and substituted aminophenols. For example, a racemic intermediate can be generated by reacting ethyl 2,3-dibromopropionate with 2-aminophenol derivatives under basic conditions (e.g., K₂CO₃ in refluxing acetone). Subsequent functionalization steps, such as acetylation at the 4-position and chlorination at the 6-position, yield the target compound. Hydrolysis of ester intermediates (e.g., using LiOH·H₂O in THF–H₂O) is also critical for generating carboxylic acid derivatives .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

Characterization relies on a combination of analytical techniques:

  • Chromatography : HPLC or TLC to monitor reaction progress and purity.
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl and chloro groups) and the benzoxazine backbone. IR spectroscopy can validate carbonyl stretches (ester, acetyl).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): For unambiguous structural determination .

Q. What are the primary biological targets or activities reported for this benzoxazine derivative?

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have shown inhibitory activity against enzymes like human topoisomerase I (hTopo I). For instance, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) demonstrated potent poisoning effects on hTopo I (IC₅₀ = 0.0006 mM), surpassing camptothecin in efficacy. Such studies typically use electrophoretic mobility shift assays (EMSA) to assess DNA-enzyme interactions .

Advanced Research Questions

Q. What experimental strategies mitigate racemization during enantioselective synthesis of this compound?

Racemization often occurs during SN2 reactions involving chiral intermediates, such as ethyl 2,3-dibromopropionate. Key strategies include:

  • Optimized reaction conditions : Lower temperatures, non-polar solvents, and shorter reaction times to reduce dehydrobromination (a racemization pathway).
  • Chiral resolution : Multigram-scale preparative HPLC using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers with >99.5% enantiomeric excess (ee).
  • Kinetic analysis : Monitoring racemization rates via analytical HPLC to identify critical timepoints where enantiopurity drops .

Q. How do structural modifications (e.g., acetyl/chloro substituents) influence bioactivity?

Structure-activity relationship (SAR) studies reveal that:

  • The 6-chloro substituent enhances lipophilicity and target binding, as seen in hTopo I inhibitors.
  • The 4-acetyl group stabilizes the dihydrobenzoxazine ring conformation, improving enzyme interaction. Modifying this group to a methyl or hydrogen reduces potency.
  • Electrophilic substituents (e.g., 3-oxo groups) increase intercalation potential, though some derivatives (e.g., BONC-013) act via non-intercalative mechanisms .

Q. What methodologies are employed to analyze contradictory data in catalytic vs. poisoning effects of benzoxazine derivatives?

Discrepancies arise in assays measuring enzyme inhibition (IC₅₀) vs. DNA damage (poisoning). To resolve this:

  • Dual assay systems : Use EMSA to distinguish catalytic inhibition (reduced DNA cleavage) from poisoning (enhanced DNA-enzyme complex stabilization).
  • Control comparisons : Benchmark against known inhibitors (e.g., camptothecin for poisoning) to validate mechanisms.
  • Molecular docking : Predict binding modes to differentiate active site vs. DNA-intercalative interactions .

Methodological Notes

  • Racemization Analysis : Use chiral HPLC with UV detection (λ = 254 nm) and polarimetric monitoring to track enantiopurity during synthesis .
  • Topoisomerase Assays : Include supercoiled (Sc) and nicked (Nck) DNA controls in EMSA to quantify enzyme activity .

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